

Technical Guide: Structure, Stability, and Reactivity of -Chloroacetyl-L-alanine

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Compound of Interest

Compound Name: Chloroacetyl-L-alanine

CAS No.: 1190-32-5; 691-80-5

Cat. No.: B2801354

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Executive Summary

-Chloroacetyl-L-alanine (CAS: 13402-53-4) is a bifunctional amino acid derivative serving two distinct roles in biotechnology and medicinal chemistry: as a substrate for the kinetic resolution of amino acids and as a "warhead" carrier in the design of Targeted Covalent Inhibitors (TCIs).

Structurally, it combines the chiral backbone of L-alanine with an electrophilic

-haloacetamide group. Its utility is defined by this duality: the amide bond is chemically stable yet enzymatically labile (specifically to Aminoacylase I), while the carbon-chlorine bond provides controlled electrophilicity for bioconjugation with cysteine thiols.[1]

This guide details the structural properties, stability profiles, and synthetic protocols required to utilize

-chloroacetyl-L-alanine effectively in research and development.

Structural & Electronic Characterization

Molecular Architecture

The molecule consists of an L-alanine core acylated at the

-nitrogen. The chloroacetyl moiety introduces a dipole that significantly alters the electronic environment compared to a standard acetyl group.

Property	Value / Description
IUPAC Name	(2S)-2-(2-chloroacetamido)propanoic acid
Molecular Formula	
Molecular Weight	165.57 g/mol
Chiral Center	L-configuration () at -carbon
Electrophile	-carbon of the chloroacetyl group (-Cl)
Leaving Group	Chloride ion ()

Electronic Properties & Warhead Reactivity

The chloroacetyl group is classified as a moderate electrophile.^[1] Unlike iodoacetamides, which are highly reactive and prone to off-target alkylation, chloroacetamides require a specific geometric alignment or proximity to a nucleophile (typically a cysteine thiol) to react efficiently.

^[1]

- Inductive Effect: The electronegative chlorine atom withdraws electron density from the -carbon, making it susceptible to nucleophilic attack ().^[1]
- Selectivity: The lower reactivity of the C-Cl bond compared to C-I allows for higher selectivity in complex biological milieus, reducing non-specific toxicity in drug design contexts.

Chemical Stability & Reactivity Profile

The stability of

-chloroacetyl-L-alanine is governed by two competing degradation pathways: amide hydrolysis and halide displacement.

Hydrolytic Stability (pH Dependence)

- Acidic Conditions (pH < 4): High stability.[1] The amide bond is resistant to acid-catalyzed hydrolysis at ambient temperatures. The C-Cl bond remains intact.
- Neutral Conditions (pH 6–8): Chemically stable.[1] This is the optimal window for storage and enzymatic applications.[1]
- Basic Conditions (pH > 10): Unstable.
 - Pathway A: Hydrolysis of the amide bond to release L-alanine.
 - Pathway B: Hydrolysis of the C-Cl bond to form -hydroxyacetyl-L-alanine.
 - Pathway C: Intramolecular cyclization (rare in this specific structure but possible in peptides) to form lactams.[1]

Enzymatic Stability (The Greenstein Resolution)

While chemically stable at neutral pH, the amide bond is rapidly cleaved by Aminoacylase I (EC 3.5.1.14), a zinc-dependent metalloenzyme.[1] This reaction is stereospecific for the L-isomer.

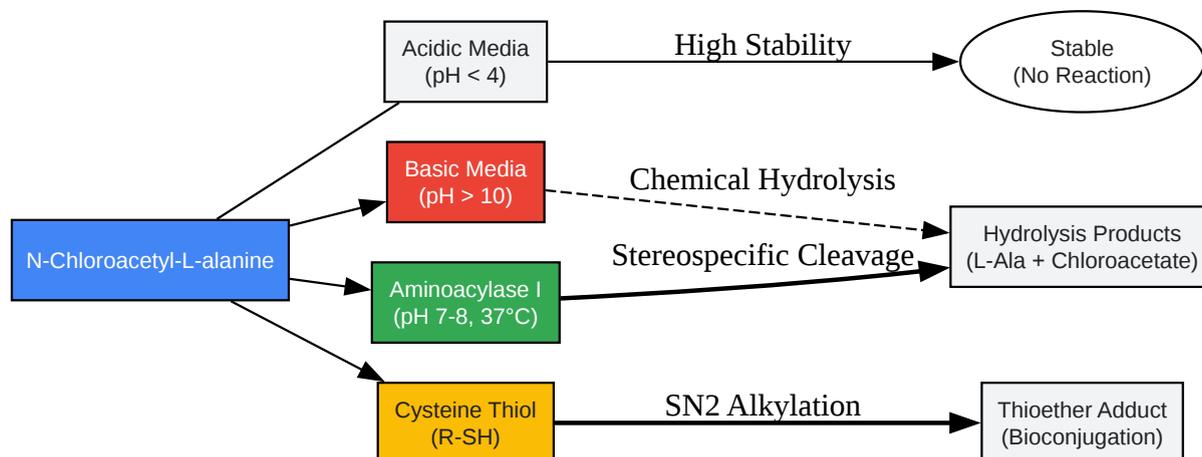


Key Insight: The reaction rate of

-chloroacetyl derivatives with Aminoacylase I is typically faster than that of

-acetyl derivatives due to the electron-withdrawing effect of the chlorine, which increases the electrophilicity of the carbonyl carbon, facilitating enzymatic attack.

Visualization of Reactivity Logic



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Figure 1: Reactivity pathways of N-Chloroacetyl-L-alanine under various chemical and biological conditions.

Experimental Protocols

Synthesis: Modified Schotten-Baumann Protocol

This protocol synthesizes

-chloroacetyl-L-alanine from L-alanine and chloroacetyl chloride. The key to success is maintaining a low temperature and controlled pH to prevent hydrolysis of the highly reactive acid chloride reactant.

Reagents:

- L-Alanine (1.0 eq)[1]
- Chloroacetyl chloride (1.1 eq)[1]
- NaOH (2M solution)[1]
- Solvent: Water/Dioxane (1:1 mixture) or Water (if strictly pH controlled)[1]

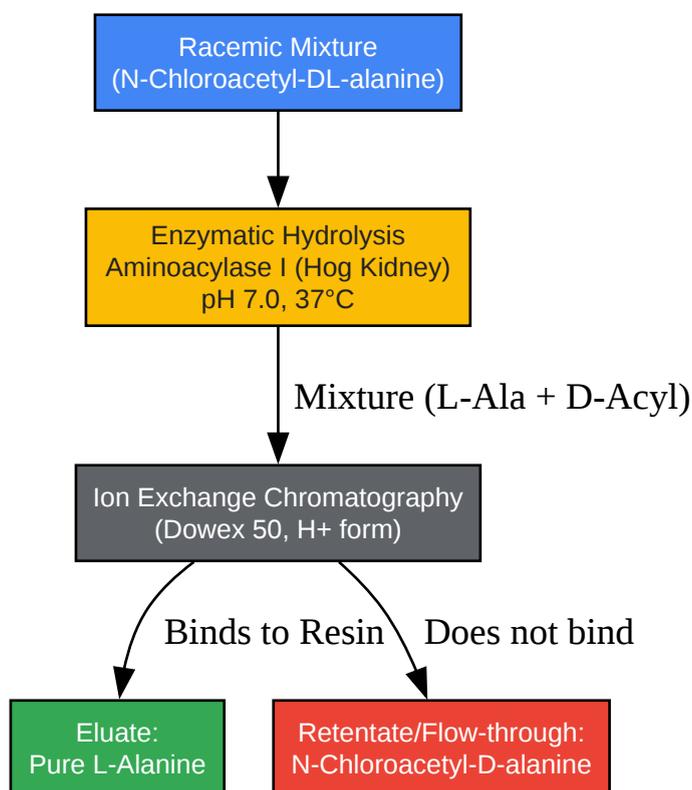
Step-by-Step Methodology:

- **Dissolution:** Dissolve L-alanine in 2M NaOH (1.0 eq) in a round-bottom flask. Cool the solution to 0–4°C using an ice bath.
- **Acylation:** Add chloroacetyl chloride dropwise over 30–60 minutes.
- **pH Control (Critical):** Simultaneously add 2M NaOH dropwise to maintain the pH between 9 and 10. Do not exceed pH 11 to avoid hydrolyzing the C-Cl bond.
- **Reaction:** Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.
- **Acidification:** Cool the mixture back to 0°C and carefully acidify to pH 1–2 using 6M HCl. The product may precipitate or require extraction.^[1]
- **Extraction:** Extract with ethyl acetate (). Wash the organic layer with brine, dry over , and concentrate in vacuo.^[1]
- **Recrystallization:** Purify by recrystallization from Ethyl Acetate/Hexane.

Enzymatic Resolution Workflow (Greenstein Method)

This method is used to isolate pure L-alanine from a racemic mixture or to verify the optical purity of the

-chloroacetyl derivative.



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Figure 2: Kinetic resolution workflow utilizing the stereospecificity of Aminoacylase I.

Analytical Characterization & Quality Control

To ensure scientific integrity in drug development pipelines, the following specifications must be met.

Test	Method	Acceptance Criteria
Identity	-NMR () or ()	Doublet at 1.3 (methyl); Singlet at 4.1 (); Methine multiplet.[1]
Purity	HPLC (C18 column, Phosphate buffer/MeCN)	> 98.0% (Area %)
Chloride Content	Silver Nitrate Titration	Consistent with theoretical (avoid inorganic chloride contamination).[1]
Optical Rotation	Polarimetry	Specific rotation must match literature (approx -20° to -25° in water, conc dependent).[1]

Stability Assay Protocol (HPLC)

Purpose: To determine the half-life of the reagent in biological buffer.

- Preparation: Prepare a 10 mM stock of **-chloroacetyl-L-alanine** in DMSO.
- Incubation: Dilute to 100 M in PBS (pH 7.4) at 37°C.[1]
- Sampling: Inject aliquots onto HPLC at t=0, 1, 4, 8, and 24 hours.
- Detection: Monitor absorbance at 210 nm (amide bond).
- Calculation: Plot $\ln(\text{Concentration})$ vs. Time to determine and .

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